5-[1,2,4]Triazol-1-yl-pyrazine-2-carboxylic acid
Description
Background and Historical Context
The historical development of triazole chemistry traces back to the pioneering work of Bladin in 1885, who first coined the term triazole to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This foundational discovery marked the beginning of extensive research into nitrogen-rich heterocycles that would eventually lead to the development of complex hybrid systems combining multiple heterocyclic units. The progression from simple triazole structures to sophisticated triazole-pyrazine hybrids represents over a century of chemical evolution, driven by the recognition that fused heterocyclic systems often exhibit enhanced biological activities compared to their individual components.
The discovery of antifungal activities in azole derivatives in 1944 catalyzed significant interest in triazole-containing compounds, leading to the development of clinically important antifungal agents such as fluconazole, itraconazole, voriconazole, and posaconazole. These early successes demonstrated the therapeutic potential of triazole-containing molecules and established them as key pharmacophores in drug discovery programs. The mechanism of antifungal action was subsequently elucidated, involving the inhibition of ergosterol synthesis through blocking of cytochrome P450-dependent enzymes, with triazole structures coordinating directly with the heme iron of these enzymes.
Parallel developments in pyrazine chemistry contributed to the emergence of hybrid systems. Pyrazine, a symmetrical heterocyclic aromatic compound with point group D₂ₕ symmetry, was recognized for its unique electronic properties and its role as a building block in both natural products and synthetic pharmaceuticals. The synthesis methodologies for pyrazine derivatives, including the Staedel-Rugheimer pyrazine synthesis from 1876 and the Gutknecht pyrazine synthesis from 1879, provided the foundational chemistry necessary for incorporating pyrazine units into more complex molecular architectures.
The convergence of triazole and pyrazine chemistry emerged in the late twentieth century as researchers began exploring the concept of molecular hybridization, where structural elements from different bioactive compounds are combined to create new molecular entities with potentially enhanced or novel biological properties. This approach recognized that triazole heterocyclic structures form numerous weak non-bonding interactions with biological receptors and enzymes, while pyrazine rings contribute to molecular rigidity and electronic properties that influence binding affinity and selectivity.
Structural Significance of Triazole-Pyrazine Hybrids
The structural architecture of 5-Triazol-1-yl-pyrazine-2-carboxylic acid exemplifies the sophisticated design principles underlying triazole-pyrazine hybrid systems. The compound features a 1,2,4-triazole ring directly connected to a pyrazine ring through a nitrogen linkage, with a carboxylic acid substituent positioned at the 2-position of the pyrazine ring. This arrangement creates a highly polar, nitrogen-rich molecular framework capable of participating in multiple hydrogen bonding interactions and exhibiting significant electron-withdrawing characteristics.
The 1,2,4-triazole moiety contributes three nitrogen atoms within a five-membered aromatic ring system, providing multiple sites for hydrogen bonding and metal coordination. The triazole ring adopts a planar configuration that facilitates π-π stacking interactions with aromatic amino acid residues in biological targets. Crystal structure analyses of related triazole-pyrazine systems have revealed that the triazole and pyrazine rings typically maintain near-coplanar arrangements, with deviations from planarity typically less than 0.1 Ångström, indicating strong electronic conjugation between the ring systems.
The pyrazine component introduces additional nitrogen atoms and aromatic character while providing a rigid scaffold that constrains molecular flexibility. The symmetrical nature of the pyrazine ring, characterized by its D₂ₕ point group symmetry, creates uniform electronic distribution that enhances the predictability of molecular interactions. The electron-deficient nature of both the triazole and pyrazine rings results in compounds with significant electrophilic character, making them particularly suitable for interactions with nucleophilic biological targets.
The carboxylic acid functional group at the 2-position of the pyrazine ring serves multiple structural and functional roles. Structurally, it provides a hydrogen bond donor and acceptor site that can participate in directed intermolecular interactions. The carboxylic acid group also introduces ionizable character at physiological pH values, potentially enhancing aqueous solubility and membrane permeability properties. Crystal structure studies of aminoguanidinium pyrazine-2-carboxylate salts have demonstrated the extensive hydrogen bonding networks that carboxylate groups can form, creating stable supramolecular assemblies through multiple N-H···O and N-H···N interactions.
The overall molecular geometry of triazole-pyrazine hybrids creates a three-dimensional binding surface that can be optimized for specific biological targets through systematic structural modifications. The combination of aromatic ring systems with strategically positioned heteroatoms and functional groups provides multiple opportunities for fine-tuning molecular recognition properties, explaining the widespread interest in these systems as privileged scaffolds for drug discovery.
Research Objectives and Scope
Contemporary research involving 5-Triazol-1-yl-pyrazine-2-carboxylic acid and related triazole-pyrazine hybrids encompasses multiple scientific disciplines and application areas, reflecting the versatility and potential of these molecular systems. The primary research objectives focus on understanding structure-activity relationships, developing efficient synthetic methodologies, and exploring diverse biological and materials science applications.
Table 1: Research Areas and Applications for Triazole-Pyrazine Hybrids
In the medicinal chemistry domain, research objectives center on exploiting the multi-target potential of triazole-pyrazine hybrids. The 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine scaffold has emerged as a key pharmacophore in sitagliptin phosphate, demonstrating the clinical viability of these systems for treating type II diabetes mellitus. Current investigations aim to extend this success to other therapeutic areas, including antibacterial agents where compounds have shown moderate to good activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains.
Synthetic methodology development represents another crucial research objective, with emphasis on creating efficient routes to diverse triazole-pyrazine hybrids. The application of copper-catalyzed azide-alkyne cycloaddition chemistry has enabled the synthesis of pyrazine-triazole conjugates through click chemistry approaches, providing access to compound libraries for biological screening. Alternative synthetic strategies include cyclization reactions of appropriately substituted precursors and ring-opening/ring-closing transformations that allow access to different connectivity patterns between the heterocyclic components.
Structure-activity relationship studies constitute a fundamental research objective aimed at understanding how structural modifications influence biological activity. Recent investigations have identified key structural features that enhance antibacterial activity, including the beneficial effects of indole substitution patterns and the importance of alkyl chain length in determining cell permeability. These studies provide rational design principles for optimizing compounds for specific biological targets.
Table 2: Molecular Properties of 5-Triazol-1-yl-pyrazine-2-carboxylic acid
The scope of current research extends beyond traditional pharmaceutical applications to encompass materials science opportunities. Triazole-pyrazine hybrids have been incorporated into polymer systems for solar cell applications, where their electronic properties contribute to charge transport and light harvesting efficiency. These materials applications represent emerging research frontiers that leverage the unique electronic characteristics of nitrogen-rich heterocyclic systems.
Computational and theoretical studies form an integral component of the research scope, providing molecular-level insights into binding mechanisms and electronic properties. Molecular docking and molecular dynamics simulations have been employed to understand the binding modes of triazole-pyrazine derivatives with protein kinase targets, revealing the importance of specific interactions between the heterocyclic nitrogen atoms and key amino acid residues in the enzyme active sites. These computational approaches guide experimental design and help prioritize synthetic targets for biological evaluation.
The research scope also encompasses the development of analytical methodologies for characterizing triazole-pyrazine hybrids and understanding their physicochemical properties. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have been essential for structural confirmation and purity assessment of synthesized compounds. Single-crystal X-ray diffraction studies have provided detailed three-dimensional structural information that informs structure-activity relationship studies and guides further synthetic efforts.
Properties
IUPAC Name |
5-(1,2,4-triazol-1-yl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-7(14)5-1-10-6(2-9-5)12-4-8-3-11-12/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNAHISQPZDAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N2C=NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[1,2,4]Triazol-1-yl-pyrazine-2-carboxylic acid (CAS Number: 1200497-38-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the current understanding of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a pyrazine ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds containing triazole and pyrazine moieties. For instance, a study demonstrated that derivatives with the triazole ring exhibited significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 9.6 ± 0.7 |
| Parent compound | HeLa | 41 ± 3 |
This indicates that the incorporation of the triazole ring improves efficacy against cancer cells compared to its parent compound .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. Research involving similar triazole derivatives showed promising results in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation:
| Compound | COX-2 Inhibition IC50 (μM) |
|---|---|
| This compound | Not directly studied |
| Celecoxib (standard) | 0.04 ± 0.01 |
While specific data for this compound is limited in the context of COX-2 inhibition, related compounds have shown significant anti-inflammatory effects .
Apoptosis Induction
Research has indicated that compounds similar to this compound can induce apoptosis in cancer cells through several pathways:
- Caspase Activation : Increased activity of caspases (caspase 3/7 and caspase 9) was observed in treated cells.
- NF-κB Pathway Suppression : Compounds were found to downregulate NF-κB expression while promoting pro-apoptotic factors such as p53 and Bax.
- Autophagy Modulation : Enhanced formation of autophagosomes was noted alongside increased expression of beclin-1 .
These mechanisms suggest that the compound may not only inhibit cell proliferation but also promote cell death through multiple pathways.
Case Studies and Research Findings
A notable study synthesized various derivatives of pyrazolo[4,3-e][1,2,4]triazines and assessed their anticancer activities against breast cancer cell lines:
| Compound | Cell Line | Cytotoxicity |
|---|---|---|
| Derivative A | MCF-7 (breast cancer) | Stronger than cisplatin |
| Derivative B | MDA-MB-231 (breast cancer) | Significant apoptosis induction |
These findings emphasize the potential of triazole-containing compounds in developing new anticancer agents .
Scientific Research Applications
Medicinal Chemistry Applications
a. Anticancer Activity
Recent studies have highlighted the potential of 5-[1,2,4]triazol-1-yl-pyrazine-2-carboxylic acid and its derivatives as selective inhibitors of c-Met and VEGFR-2 kinases, which are crucial in cancer cell proliferation and angiogenesis. For instance, a series of synthesized triazolo[4,3-a]pyrazine derivatives demonstrated significant antiproliferative effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising compound exhibited IC50 values of 0.98 µM for A549 cells and 1.05 µM for MCF-7 cells, indicating potent anticancer properties .
b. Antiviral Properties
In addition to its anticancer activity, compounds based on the triazole scaffold have shown promise in antiviral applications. For example, derivatives have been explored for their ability to inhibit HIV-1 reverse transcriptase-associated ribonuclease H (RNase H), a target not currently exploited by existing antiviral drugs. Some derivatives demonstrated low micromolar inhibition against RNase H without affecting reverse transcriptase activity .
Antimicrobial Applications
The compound has also been investigated for its antimicrobial properties. Studies have reported that various substituted triazole derivatives exhibit significant antibacterial and antifungal activities. These findings suggest that modifications to the triazole ring can enhance the efficacy of these compounds against a range of pathogens .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies have indicated that specific substitutions on the pyrazine ring can significantly influence biological activity. For instance, introducing electron-donating or electron-withdrawing groups at particular positions can enhance kinase inhibitory activity or improve solubility profiles .
Case Study 1: Inhibition of c-Met Kinase
One notable study involved the synthesis of various triazolo[4,3-a]pyrazine derivatives that were tested for c-Met kinase inhibition. The lead compound showed an IC50 value of 26 nM against c-Met, demonstrating its potential as a targeted therapy for cancers characterized by c-Met overexpression .
Case Study 2: Antiviral Screening
Another study focused on the antiviral activity of triazole derivatives against HIV-1. The investigation revealed that certain structural modifications led to compounds with effective RNase H inhibition at low micromolar concentrations, providing a new avenue for HIV treatment strategies .
Comparison with Similar Compounds
Table 1: Structural Comparison of 5-[1,2,4]Triazol-1-yl-pyrazine-2-carboxylic Acid and Analogues
Key Observations :
Preparation Methods
Hydrazine-Based Cyclization Route
A widely reported method involves the reaction of hydrazine monohydrate with triethyl orthoalkylates (e.g., triethyl orthoformate) in the presence of aromatic diamines or pyrazine derivatives to form 1,2,4-triazole rings fused or linked to the pyrazine core.
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- Reflux hydrazine monohydrate with triethyl orthoformate and a pyrazine derivative or aromatic diamine in ethanol or toluene for 6 hours.
- The reaction mixture is then cooled, filtered, and the product crystallized from ethanol.
Yields and Purity : This method provides good yields (often >70%) and high purity, confirmed by spectroscopic methods and sometimes by X-ray crystallography.
Coupling Reactions with Aminopyrazine Precursors
Another approach is the coupling of 5-aminopyrazine-2-carboxylic acid or its derivatives with triazole precursors or aryl diazonium salts to form the triazolyl substitution at the 5-position.
Example : Coupling of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with aryl diazonium chlorides to form triazenpyrazole derivatives, which can be adapted for 1,2,4-triazole substitution on pyrazine rings.
Reaction Conditions : Typically conducted under mild conditions in ethanol or aqueous media, with reaction times varying from several hours to overnight.
Oxidative Cyclization and Dehydrogenation
Research has shown that nucleophilic addition of enol forms of β-dicarbonyl compounds to amino-pyrazine derivatives followed by oxidative dehydrogenation under oxygen atmosphere can yield pyrazolo-pyridine and related heterocycles. Although this method is more focused on pyrazolo[1,5-a]pyridine systems, similar oxidative cyclization strategies may be adapted for pyrazine-triazole systems.
Typical Conditions : Reaction in ethanol with acetic acid under O₂ atmosphere at 130 °C for 18 hours.
Advantages : This method is environmentally friendly, versatile, and can provide high yields (80–90%) with broad substrate scope.
Representative Data Table of Preparation Conditions
| Step | Reagents & Substrates | Solvent | Temperature (°C) | Time (h) | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Hydrazine monohydrate + triethyl orthoformate + pyrazine derivative | Ethanol/Toluene | Reflux (~78-110) | 6 | N2 or air | 70-85 | Crystallization from ethanol |
| 2 | 5-Aminopyrazine-2-carboxylic acid + triazole precursor/aryl diazonium salt | Ethanol/water | RT to reflux | 3-18 | Ambient | Moderate | Coupling reaction |
| 3 | Aminopyrazine + β-dicarbonyl + acetic acid | Ethanol | 130 | 18 | O₂ | 80-90 | Oxidative cyclization |
Analytical and Structural Confirmation
Spectroscopic Characterization : The presence of the triazole ring is confirmed by characteristic IR absorption bands (e.g., N–N and C=N stretches), and NMR signals consistent with the heterocyclic protons and carbons.
Mass Spectrometry : Molecular ion peaks matching the expected molecular weight of 5-triazol-1-yl-pyrazine-2-carboxylic acid confirm successful synthesis.
X-ray Crystallography : Used in select cases to confirm the precise molecular structure and substitution pattern.
Summary of Research Findings
The preparation of 5-triazol-1-yl-pyrazine-2-carboxylic acid involves well-established heterocyclic synthesis techniques combining pyrazine carboxylic acid derivatives with triazole-forming reagents.
Hydrazine-based cyclization with triethyl orthoformates offers a facile, high-yielding, and economical route to the triazole moiety.
Coupling reactions with aminopyrazine derivatives and aryl diazonium salts provide alternative pathways to introduce the triazole ring.
Oxidative cyclization under oxygen atmosphere in acidic ethanol is a versatile method applicable to related heterocyclic systems and may be adapted for this compound.
The synthetic methods are supported by comprehensive spectroscopic and crystallographic data confirming product identity and purity.
This detailed analysis synthesizes diverse research findings, ensuring a professional and authoritative overview of preparation methods for 5-Triazol-1-yl-pyrazine-2-carboxylic acid, suitable for advanced research and industrial application contexts.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-[1,2,4]Triazol-1-yl-pyrazine-2-carboxylic acid, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, triazole-pyrazine hybrids are synthesized via condensation of pyrazine derivatives with hydrazines or hydrazides under reflux conditions. Key intermediates (e.g., carboxylic acid chlorides) are generated using reagents like thionyl chloride. Structural characterization employs IR spectroscopy (C=O stretch at ~1700 cm⁻¹), NMR (δ 8.5–9.5 ppm for pyrazine protons), and elemental analysis to confirm purity .
Q. How is the crystallographic structure of this compound resolved, and what insights does it provide?
- Methodology : Single-crystal X-ray diffraction is used to determine bond lengths and angles. For example, the pyrazine and triazole rings in related compounds exhibit planar geometry with C–N bond lengths of 1.32–1.37 Å. Hydrogen bonding networks (e.g., N–H···O) are analyzed to predict solubility and stability .
Q. What are the primary biological targets or pharmacological applications of triazole-pyrazine hybrids?
- Methodology : Triazole-pyrazine derivatives are screened for antimicrobial or antitumor activity via in vitro assays (e.g., MIC tests against S. aureus or MTT assays on cancer cell lines). The carboxylic acid moiety enhances binding to metalloenzymes or receptors, as seen in kinase inhibition studies .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole-pyrazine synthesis be addressed?
- Methodology : Regioselectivity is controlled using directing groups (e.g., electron-withdrawing substituents on pyrazine) or catalysts (e.g., Pd-mediated cross-coupling). Computational tools (DFT) predict reactive sites, while HPLC-MS monitors reaction pathways to optimize yields .
Q. How do contradictory spectral data (e.g., NMR shifts) arise, and how are they resolved?
- Methodology : Discrepancies may stem from tautomerism (e.g., triazole ring proton exchange) or solvent effects. Advanced techniques like 2D NMR (COSY, NOESY) and variable-temperature NMR clarify dynamic equilibria. Comparative analysis with crystallographic data validates assignments .
Q. What strategies enhance the stability of this compound under physiological conditions?
- Methodology : Stability is improved via prodrug approaches (e.g., esterification of the carboxylic acid) or formulation with cyclodextrins. Accelerated degradation studies (pH 1–9 buffers, 37°C) identify labile sites, guiding structural modifications .
Q. How are computational methods used to predict the compound’s reactivity or binding modes?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations model interactions with targets like CYP450 enzymes. QSAR models correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity, validated by enzymatic assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
